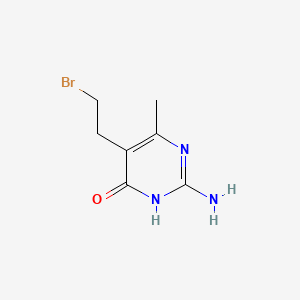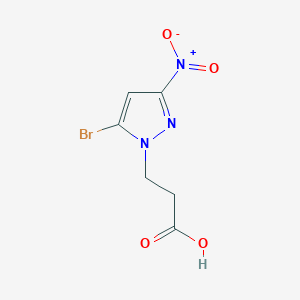
2-hexyl-N,N'-bis(1-phenylethyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide is a complex organic compound characterized by its unique molecular structure. This compound contains 63 atoms, including 34 hydrogen atoms, 25 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Preparation Methods
The synthesis of 2-hexyl-N,N’-bis(1-phenylethyl)propanediamide typically involves a multi-step process. The synthetic routes and reaction conditions can vary, but generally, the preparation involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include hexylamine, phenylethylamine, and propanediamide.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule. Common reagents for substitution reactions include halogens and alkylating agents.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds in the presence of water, leading to the formation of smaller fragments or new compounds.
Scientific Research Applications
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-hexyl-N,N’-bis(1-phenylethyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N,N’-bis(1-phenylethyl)propanediamide: This compound lacks the hexyl group, which may result in different chemical properties and applications.
2-hexyl-N,N’-bis(1-phenylethyl)butanediamide: This compound has a butane backbone instead of a propane backbone, leading to variations in its chemical behavior.
2-hexyl-N,N’-bis(1-phenylethyl)ethanediamide: This compound has an ethane backbone, which may affect its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-hexyl-N,N'-bis(1-phenylethyl)propanediamide |
InChI |
InChI=1S/C25H34N2O2/c1-4-5-6-13-18-23(24(28)26-19(2)21-14-9-7-10-15-21)25(29)27-20(3)22-16-11-8-12-17-22/h7-12,14-17,19-20,23H,4-6,13,18H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
LAZUKGYTJHECKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)NC(C)C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)



![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)


